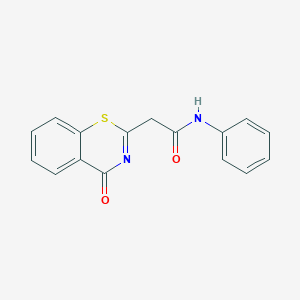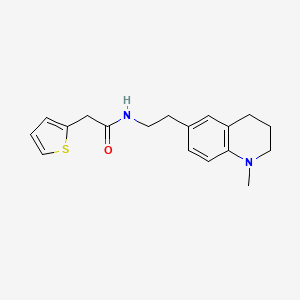
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(thiophen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(thiophen-2-yl)acetamide, commonly known as MTQA, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. MTQA is a member of the quinoline family, which has been shown to possess a variety of biological activities, including antiviral, antitumor, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of MTQA is not fully understood, but studies suggest that it may act by inhibiting the proliferation of cancer cells and inducing apoptosis. MTQA has also been shown to inhibit the replication of herpes simplex virus by interfering with viral DNA synthesis. Additionally, MTQA has been found to suppress the production of inflammatory cytokines, such as TNF-α and IL-6, suggesting that it may act by modulating the immune response.
Biochemical and Physiological Effects:
MTQA has been shown to have a variety of biochemical and physiological effects. Studies have found that MTQA can induce cell cycle arrest and apoptosis in cancer cells, leading to decreased cell viability. MTQA has also been shown to inhibit the growth and metastasis of tumors in animal models. Furthermore, MTQA has been found to reduce inflammation in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MTQA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent biological activity at low concentrations. However, there are also several limitations to using MTQA in lab experiments. Its mechanism of action is not fully understood, and it may exhibit off-target effects that could interfere with experimental results. Additionally, the potential toxicity of MTQA has not been fully evaluated, and further studies are needed to determine its safety profile.
Orientations Futures
There are several future directions for research on MTQA. First, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Second, studies are needed to evaluate the potential toxicity of MTQA and determine its safety profile. Third, studies are needed to evaluate the efficacy of MTQA in animal models of various diseases, including cancer and inflammatory diseases. Finally, further optimization of the synthesis method may lead to the development of more potent derivatives of MTQA with improved biological activity.
Méthodes De Synthèse
MTQA can be synthesized through a multistep process involving the reaction of 2-bromoethylamine hydrobromide with 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxaldehyde to form the intermediate compound, which is then reacted with thiophene-2-carboxylic acid and N,N'-dicyclohexylcarbodiimide to produce MTQA. The synthesis of MTQA has been optimized to yield high purity and yield, making it suitable for use in scientific research.
Applications De Recherche Scientifique
MTQA has been the subject of several scientific studies due to its potential as a therapeutic agent. Studies have shown that MTQA exhibits antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. MTQA has also been shown to possess antiviral activity against herpes simplex virus type 1 and type 2. Furthermore, MTQA has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-20-10-2-4-15-12-14(6-7-17(15)20)8-9-19-18(21)13-16-5-3-11-22-16/h3,5-7,11-12H,2,4,8-10,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOQQECYBXLODA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl [4-(4-chlorophenyl)piperidin-4-yl]methylcarbamate](/img/structure/B2903377.png)
![2-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole](/img/structure/B2903378.png)


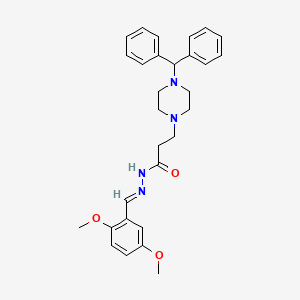
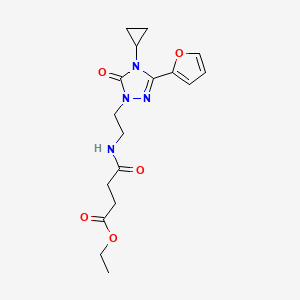
![N-(cyanomethyl)-N-cyclopropyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxamide](/img/structure/B2903384.png)
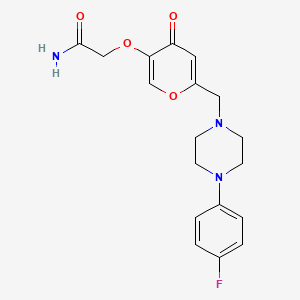
![2-[[2-[1-(2-Ethoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-5-methylbenzoic acid](/img/structure/B2903390.png)
![5-((4-Ethoxy-3-methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2903393.png)
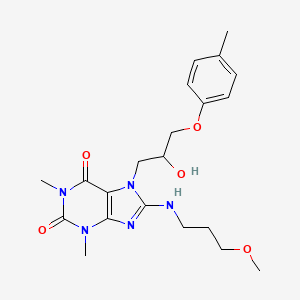
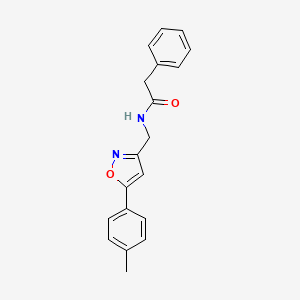
![N-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2903399.png)
